molecular formula C9H8F2O3 B7952065 3-(Difluoromethoxy)-5-methylbenzoic acid

3-(Difluoromethoxy)-5-methylbenzoic acid

Cat. No.: B7952065
M. Wt: 202.15 g/mol
InChI Key: PILRPOHZEPXSEM-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-methylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the CF₂H group onto the aromatic ring . This process can be achieved through various catalytic and stoichiometric methods, often involving transition metals such as palladium or copper.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)-5-methylbenzoic acid may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

3-(Difluoromethoxy)-5-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1), which plays a key role in fibrosis . The compound achieves this by modulating the phosphorylation levels of Smad2/3, thereby affecting the downstream signaling pathways involved in fibrosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(difluoromethoxy)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5-2-6(8(12)13)4-7(3-5)14-9(10)11/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILRPOHZEPXSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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